molecular formula C13H22N2O4Si B8263688 Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8263688
M. Wt: 298.41 g/mol
InChI Key: MFGIQUUMVPFDAW-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4Si and its molecular weight is 298.41 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is typically synthesized through multi-step organic reactions involving intermediates such as ethyl pyrazole-4-carboxylate and 2-(trimethylsilyl)ethanol. The key steps include:

  • Alkylation of ethyl pyrazole-4-carboxylate with 2-(trimethylsilyl)ethanol to form the corresponding ether derivative.

  • Subsequent formylation at the 5-position using Vilsmeier-Haack reaction conditions to introduce the formyl group.

Industrial Production Methods On an industrial scale, the synthesis can be optimized by employing continuous flow chemistry techniques, which allow for better control of reaction parameters and scalability. Use of automated reactors and advanced monitoring tools can improve yield and purity while reducing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.

  • Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.

  • Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.

Major Products Formed

  • Oxidation: : Carboxylic acids and related derivatives.

  • Reduction: : Alcohols and aldehydes.

  • Substitution: : Various ether derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

  • Catalysis: : Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is used as a catalyst in organic transformations.

  • Building Block: : It serves as a versatile building block for the synthesis of more complex molecules.

Biology

  • Bioconjugation: : Employed in the development of bioconjugates for studying protein-ligand interactions.

  • Drug Development: : Explored as a potential pharmacophore in designing novel therapeutic agents.

Medicine

  • Diagnostics: : Used in the synthesis of diagnostic probes for imaging studies.

  • Therapeutics: : Investigated for its anti-inflammatory and anti-cancer properties.

Industry

  • Material Science: : Utilized in the fabrication of advanced materials with specific functional properties.

  • Agriculture: : Examined for potential use in developing agrochemicals.

Mechanism of Action

Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.

  • Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Ethyl Pyrazole-4-carboxylate: : Unlike Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, this lacks the formyl and silyl ether groups, making it less reactive in certain transformations.

  • Trimethylsilyl Ethanol: : Serves as a precursor but lacks the pyrazole moiety, reducing its versatility in organic synthesis.

Unique Features The presence of both the formyl and silyl ether groups in this compound enhances its reactivity and allows for diverse chemical modifications, making it unique among related compounds.

By understanding this compound's synthesis, reactivity, and applications, researchers can better exploit its potential in various fields. Whether it’s in the lab or industry, this compound holds promise for innovative advancements.

Properties

IUPAC Name

ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIQUUMVPFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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